2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride
Description
Properties
IUPAC Name |
2-oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3S/c9-13(10,11)6-8-3-1-7(2-4-8)12-5-8/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTJZMHHRQFZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1OC2)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride typically involves the reaction of 2-Oxabicyclo[2.2.2]octane with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonate ester.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products Formed
Substitution Reactions: The major products are sulfonamides, sulfonate esters, and sulfonate thiols.
Reduction Reactions: The major products are sulfonamides and sulfonate esters.
Oxidation Reactions: The major products are sulfonic acids.
Scientific Research Applications
Synthesis of Bioactive Compounds
The sulfonyl chloride functionality of 2-oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride enables its use as an electrophilic reagent in organic synthesis. It can react with various nucleophiles to form sulfonamides, which are important in medicinal chemistry due to their biological activity against bacteria and cancer cells.
Table 1: Reaction Examples
| Reaction Type | Nucleophile | Product Type |
|---|---|---|
| Nucleophilic Substitution | Amines | Sulfonamides |
| Nucleophilic Addition | Alcohols | Sulfonate Esters |
| Coupling Reactions | Aryl Halides | Aryl Sulfonamides |
Anticancer Activity
Recent studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For instance, a study demonstrated that compounds derived from this sulfonyl chloride significantly inhibited the growth of small cell lung cancer (SCLC) cells, indicating potential therapeutic applications in oncology.
Case Study: Cytotoxicity in Cancer Cells
In vitro experiments revealed that treatment with derivatives of this compound resulted in a dose-dependent reduction in cell viability at concentrations as low as 15 µM, with associated increases in reactive oxygen species (ROS) levels and alterations in gene expression related to oxidative stress responses .
Anti-inflammatory Applications
The compound has also been explored for its anti-inflammatory properties. In a murine model of acute lung injury, treatment with derivatives led to a significant reduction in inflammatory markers and oxidative stress indicators, suggesting its potential use in managing inflammatory diseases .
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Acidity
The oxygen atom significantly impacts electronic properties. For carboxylic acid derivatives:
- 2-Oxabicyclo[2.2.2]octane-β-carboxylic acid: pKa = 4.1
- Bicyclo[2.2.2]octane carboxylic acid: pKa = 5.6
- Para-methyl benzoic acid: pKa = 4.5
The β-oxygen atom restores acidity to levels comparable to aromatic analogs, critical for maintaining hydrogen-bonding interactions in drug-target binding .
Solubility and Lipophilicity
In Imatinib analogs, replacement of the phenyl ring with 2-oxabicyclo[2.2.2]octane derivatives improves key parameters:
| Property | Imatinib (Phenyl) | 2-Oxabicyclo Derivative | Bicyclo[2.2.2]octane Derivative |
|---|---|---|---|
| Solubility (µM, PBS pH 7.4) | 28 | 78 | 45 |
| clogP | 4.7 | 3.8 | 4.2 |
| Metabolic Stability (CLint, µl/min/mg) | 23 | 12 | 18 |
The 2-oxabicyclo scaffold reduces lipophilicity (clogP) by ~1 unit and enhances solubility by 2.8-fold compared to phenyl, outperforming non-oxygenated bicyclo[2.2.2]octane .
Biological Activity
2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological implications, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that enhances its interaction with biological targets. The incorporation of the methanesulfonyl chloride group is crucial for its reactivity and biological activity. The general formula can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 2-oxabicyclo[2.2.2]octane with methanesulfonyl chloride under controlled conditions to yield the desired sulfonyl chloride derivative. This process is characterized by the following steps:
- Formation of the Bicyclic Core : Utilizing cyclization reactions to establish the bicyclic framework.
- Introduction of the Methanesulfonyl Group : Reaction with methanesulfonyl chloride under basic conditions to facilitate chlorination.
Biological Activity
Recent studies have highlighted various aspects of the biological activity of this compound, particularly in relation to cancer therapy and drug development.
Anticancer Activity
The compound has been investigated for its potential as an anticancer agent, particularly in enhancing the efficacy of existing chemotherapy drugs:
- Mechanism of Action : It acts as a bioisostere for phenyl rings in drug structures, improving solubility and metabolic stability, which are critical for therapeutic effectiveness .
- Combination Therapies : Studies indicate that it may be effective when used in combination with other therapies such as radiation or immune checkpoint inhibitors, enhancing overall treatment outcomes for various cancers including melanoma and bladder cancer .
Case Studies
-
Imatinib Derivative : In one study, replacing the phenyl ring in Imatinib with the 2-Oxabicyclo[2.2.2]octane core resulted in improved pharmacokinetic properties, leading to increased water solubility and reduced lipophilicity, potentially enhancing its therapeutic index .
Property Original Imatinib Modified Imatinib Water Solubility Low Increased Lipophilicity High Reduced Metabolic Stability Moderate Enhanced - Vorinostat Analog : The modification also yielded a new bioactive analog of Vorinostat, demonstrating significant anticancer activity in vitro, suggesting that this structural modification could lead to novel therapeutic agents targeting histone deacetylases (HDACs) .
Safety and Toxicology
While exploring the biological activity, it is essential to consider safety profiles:
- Acute Toxicity : Methanesulfonyl chloride exhibits significant toxicity at high doses (LD50 values around 50 mg/kg for oral administration) which necessitates careful handling and formulation strategies in drug development .
- Irritation Potential : The compound can cause severe skin burns and eye damage, underscoring the need for protective measures during synthesis and application .
Q & A
Q. What are the primary synthetic routes for preparing 2-Oxabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride, and what parameters influence yield optimization?
The compound is typically synthesized via photocatalytic cycloaddition reactions. Key parameters include the choice of photocatalyst (e.g., transition metal complexes), solvent polarity (e.g., acetonitrile for optimal radical stabilization), and reaction temperature (room temperature to 40°C). Adjusting stoichiometry of reactants and irradiation wavelength (e.g., blue LEDs) can further enhance yield . Post-synthesis purification via column chromatography or recrystallization ensures high purity.
Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?
Use a combination of NMR spectroscopy (¹H, ¹³C, and DEPT for bicyclic framework verification), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and HPLC (≥95% purity threshold). X-ray crystallography may resolve stereochemical ambiguities, while FT-IR confirms sulfonyl chloride functional groups (S=O stretching at ~1350–1160 cm⁻¹) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Mandatory protocols include:
- Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), goggles, and lab coats.
- Ventilation: Use fume hoods to prevent inhalation of vapors.
- Spill Management: Absorb spills with inert materials (e.g., sand) and neutralize with sodium bicarbonate.
- Storage: Keep in airtight, light-resistant containers at 4°C to prevent hydrolysis .
Advanced Research Questions
Q. How does steric hindrance from the bicyclo[2.2.2]octane moiety influence the compound’s reactivity in nucleophilic substitution reactions?
The bicyclic framework imposes significant steric constraints, slowing reactions with bulky nucleophiles (e.g., tertiary amines). However, it enhances regioselectivity in ring-opening reactions by directing attack to less hindered positions. Computational modeling (e.g., DFT calculations) can predict reactive sites, while kinetic studies (e.g., variable-temperature NMR) quantify steric effects .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for sulfonyl chloride derivatives?
- Reevaluate Computational Models: Incorporate solvent effects and explicit solvation in molecular dynamics simulations.
- Experimental Validation: Use isotopic labeling (e.g., ³⁵S) to track reaction pathways.
- Data Reconciliation: Apply multivariate analysis (e.g., PCA) to identify overlooked variables (e.g., trace moisture) .
Q. What decomposition products form under thermal stress, and how do they impact experimental outcomes?
Thermal degradation (>150°C) produces sulfur oxides (SOₓ) , CO , and CO₂ , detectable via GC-MS. These byproducts can quench radical intermediates in photocatalytic reactions, necessitating inert atmospheres (e.g., argon) and real-time monitoring via in situ IR spectroscopy .
Q. How can this compound be utilized in synthesizing sulfonamide-based protease inhibitors, and what structural advantages does it offer?
The bicyclo[2.2.2]octane core provides enhanced metabolic stability and 3D spatial orientation , improving target binding. Methodologically:
- React with primary amines (1.2 eq) in anhydrous DCM at 0°C to form sulfonamides.
- Screen inhibitory activity via fluorogenic substrate assays (e.g., against trypsin-like proteases).
- Optimize pharmacokinetics using LogP calculations and crystallographic docking studies .
Methodological Tables
Table 1: Key Parameters for Photocatalytic Synthesis
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Ru(bpy)₃Cl₂ | ↑↑ (70–85%) |
| Solvent | Acetonitrile | ↑ Radical stability |
| Light Source | 450 nm LEDs | ↑ Reaction rate |
| Temperature | 25–40°C | Balances kinetics/stability |
Table 2: Safety Thresholds for Decomposition Byproducts
| Byproduct | Permissible Exposure Limit (PEL) | Detection Method |
|---|---|---|
| SO₂ | 2 ppm (OSHA) | GC-MS |
| CO | 25 ppm (NIOSH) | Electrochemical sensor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
